But-2-enedioic acid amide benzylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid amide benzylamide typically involves the reaction of but-2-enedioic acid with benzylamine. One common method is the direct amidation of carboxylic acids with amines using a dehydrating agent. For example, the reaction can be catalyzed by boronic acids or metal-organic frameworks (MOFs) under mild conditions .
Industrial Production Methods
In industrial settings, the production of amides often involves the use of coupling agents such as carbodiimides or carbonyldiimidazole. These agents facilitate the formation of the amide bond between the carboxylic acid and the amine. Additionally, electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid amide benzylamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: N-alkylated amides
Scientific Research Applications
But-2-enedioic acid amide benzylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of but-2-enedioic acid amide benzylamide involves its interaction with specific molecular targets. For example, it can act as an allosteric modulator of the γ-aminobutyric acid (GABA) receptor complex, influencing neurotransmission . Additionally, it may interact with voltage-sensitive calcium channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzylamide: Similar in structure but lacks the but-2-enedioic acid moiety.
Benzylamine: Contains the benzylamine group but not the amide functionality.
Fumaric acid derivatives: Compounds derived from fumaric acid with different substituents.
Uniqueness
But-2-enedioic acid amide benzylamide is unique due to its combination of the but-2-enedioic acid and benzylamine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
(E)-N'-benzylbut-2-enediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)6-7-11(15)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRXZYXRIRFJCU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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